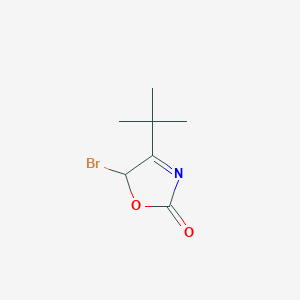
5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one is a synthetic organic compound belonging to the oxazolone family. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and material science. The presence of a bromine atom and a tert-butyl group in its structure makes it a unique molecule with specific reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-bromo-2-amino-2-methylpropanoic acid with phosgene or a similar reagent to form the oxazolone ring.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The oxazolone ring can be oxidized or reduced under specific conditions.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one can be used as a building block for more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic pathways.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be exploited to interact with specific biological targets.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting specific pathways. The presence of the bromine atom and tert-butyl group could influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butyl-1,3-oxazol-2(5H)-one: Lacks the bromine atom, leading to different reactivity.
5-Chloro-4-tert-butyl-1,3-oxazol-2(5H)-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one makes it more reactive in certain substitution reactions compared to its chloro or non-halogenated counterparts. This unique reactivity can be exploited in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
90311-66-3 |
|---|---|
Molekularformel |
C7H10BrNO2 |
Molekulargewicht |
220.06 g/mol |
IUPAC-Name |
5-bromo-4-tert-butyl-5H-1,3-oxazol-2-one |
InChI |
InChI=1S/C7H10BrNO2/c1-7(2,3)4-5(8)11-6(10)9-4/h5H,1-3H3 |
InChI-Schlüssel |
XAFUFNOZFSRREB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=O)OC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Piperidin-1-yl)propyl]phenol](/img/structure/B14374119.png)
![2-[(4-Methoxyphenyl)methanesulfinyl]acetamide](/img/structure/B14374120.png)

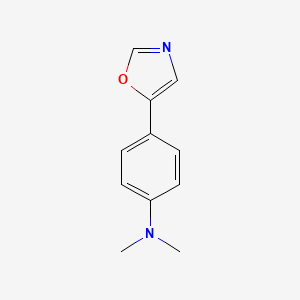

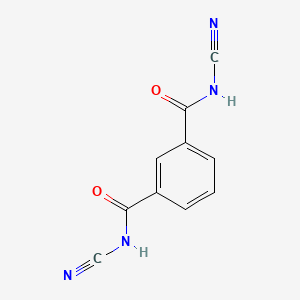

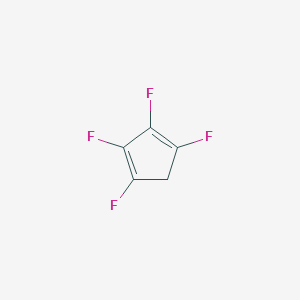
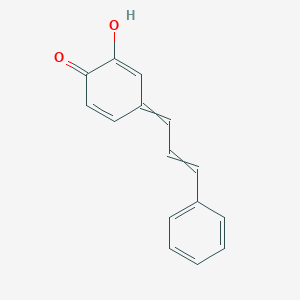

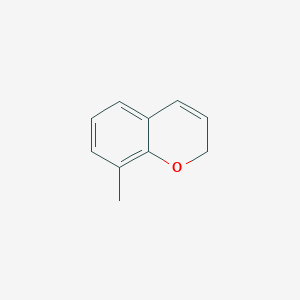

![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)
